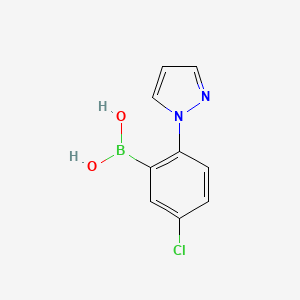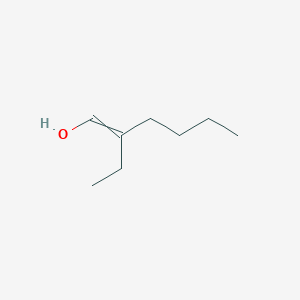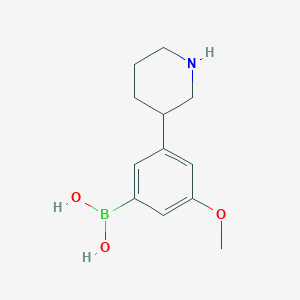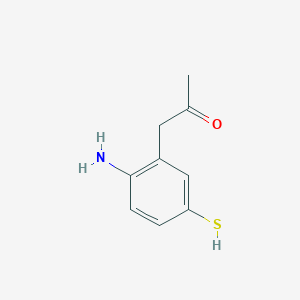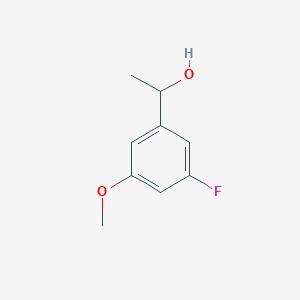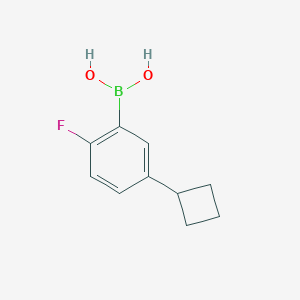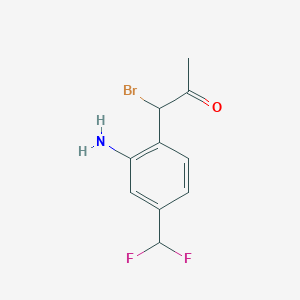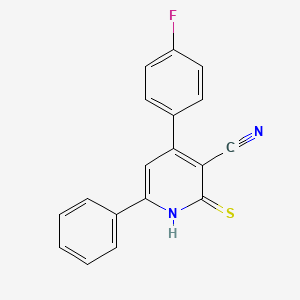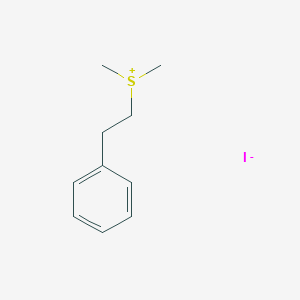
Dimethyl(2-phenylethyl)sulfanium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(2-phenylethyl)sulfanium iodide is an organosulfur compound with the molecular formula C10H15IS. It is a sulfonium salt, characterized by the presence of a sulfonium ion (R3S+) where R represents organic substituents. This compound is known for its applications in various fields, including chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl(2-phenylethyl)sulfanium iodide can be synthesized through the reaction of dimethyl sulfide with 2-phenylethyl iodide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at room temperature. The reaction can be represented as follows:
(CH3)2S+C6H5CH2CH2I→(CH3)2S+CH2CH2C6H5I−
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically purified through recrystallization or other suitable purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl(2-phenylethyl)sulfanium iodide undergoes various chemical reactions, including:
Oxidation: The sulfonium ion can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like cyanide (CN-) or thiolate (RS-) can replace the iodide ion.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding sulfide.
Substitution: Various substituted sulfonium salts.
Wissenschaftliche Forschungsanwendungen
Dimethyl(2-phenylethyl)sulfanium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosulfur compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Wirkmechanismus
The mechanism of action of dimethyl(2-phenylethyl)sulfanium iodide involves the interaction of the sulfonium ion with various molecular targets. The sulfonium ion can act as an electrophile, facilitating nucleophilic substitution reactions. The pathways involved depend on the specific reactions and conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl(phenethyl)sulfonium iodide
- Dimethyl(benzyl)sulfonium iodide
- Dimethyl(2-phenylethyl)sulfonium chloride
Uniqueness
Dimethyl(2-phenylethyl)sulfanium iodide is unique due to its specific structure and reactivity. The presence of the 2-phenylethyl group imparts distinct chemical properties, making it suitable for specific applications in synthesis and materials science.
Eigenschaften
CAS-Nummer |
28289-44-3 |
|---|---|
Molekularformel |
C10H15IS |
Molekulargewicht |
294.20 g/mol |
IUPAC-Name |
dimethyl(2-phenylethyl)sulfanium;iodide |
InChI |
InChI=1S/C10H15S.HI/c1-11(2)9-8-10-6-4-3-5-7-10;/h3-7H,8-9H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
CWUQAEKVLSSTFV-UHFFFAOYSA-M |
Kanonische SMILES |
C[S+](C)CCC1=CC=CC=C1.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


